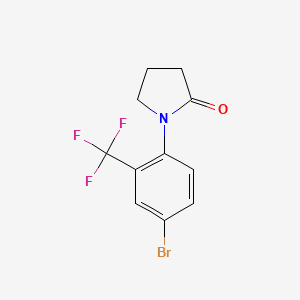

1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one

Description

1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one (CAS: 1261994-99-3) is a pyrrolidin-2-one derivative featuring a bromo substituent at the para position and a trifluoromethyl group at the ortho position on the phenyl ring. Its molecular formula is C₁₁H₁₀BrF₃NO, with a molecular weight of 322.12 g/mol . The compound is of interest in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability and bioavailability, as highlighted in studies on fluorine-containing pharmaceuticals .

Properties

IUPAC Name |

1-[4-bromo-2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-7-3-4-9(8(6-7)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKKDPLKSSRTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one.

Synthetic Route: A common synthetic route involves the condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with pyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction conditions may include heating and stirring to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Scale-up processes are designed to ensure consistent and efficient production of the compound.

Chemical Reactions Analysis

1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.

Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction may result in changes to the oxidation state of the compound.

Scientific Research Applications

1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure may contribute to the design of molecules with specific biological activities.

Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its potential effects on cellular processes and pathways.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidin-2-one Core

a) 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS: 1226225-33-7)

- Substituents : Bromo (meta), methyl (para) on phenyl.

- Molecular Weight : 254.13 g/mol.

- Key Differences : Absence of trifluoromethyl group and differing substituent positions. Safety data indicate standard handling precautions (e.g., inhalation risks), similar to the target compound .

b) 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one (CAS: 1261994-99-3)

- Substituents : Bromo (para), trifluoromethyl (meta) on phenyl.

- Molecular Weight : 322.12 g/mol.

- Key Differences : Isomeric substitution pattern compared to the target compound (trifluoromethyl at meta vs. ortho). Positional isomerism may influence receptor binding or solubility .

c) 3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

- Substituents: Bromo and bromomethyl on pyrrolidinone ring; trifluoromethylphenyl.

- Molecular Formula: C₁₂H₁₀Br₂F₃NO.

- Key Differences: Additional bromomethyl group on the pyrrolidinone core, which may increase reactivity or toxicity .

Compounds with Modified Phenyl Substituents

a) 1-((4-Bromo-2-fluorophenyl)methyl)pyrrolidin-2-one (CAS: 1022931-60-7)

- Substituents : Fluoro (ortho), bromo (para) on phenyl.

- Molecular Weight : 272.12 g/mol.

- Key Differences: Fluorine replaces trifluoromethyl, and a methylene linker connects the phenyl to pyrrolidinone. This structural flexibility is exploited in synthesis pipelines for drug candidates .

b) 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS: 1105195-46-7)

- Substituents: Amino (position 4 on pyrrolidinone), fluoro (meta) on phenyl.

- Molecular Weight : 194.21 g/mol.

Pharmacologically Active Analogues

a) 1-{3-[4-(2-Ethoxyphenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one

- Activity : High antiarrhythmic efficacy (ED₅₀ = 1.0 mg/kg iv) and alpha-adrenergic receptor binding (pKi = 7.13–7.29).

- Key Differences: Piperazine and ethoxyphenyl groups confer adrenolytic activity, unlike the target compound’s simpler structure .

b) NS11021 (1-(3,5-Bis-trifluoromethyl-phenyl)-3-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-thiourea)

- Activity : KCa1.1 channel opener (EC₅₀ = 0.2 µM).

Comparative Analysis Table

Key Findings and Implications

Substituent Position : The ortho-trifluoromethyl group in the target compound may enhance steric hindrance and electron-withdrawing effects compared to meta-substituted analogs, influencing receptor binding .

Fluorine Impact : Trifluoromethyl groups improve lipophilicity and metabolic resistance, as seen in fluorine-containing pharmaceuticals .

Safety Profiles: Brominated pyrrolidinones generally require precautions for inhalation and skin contact, consistent across Safety Data Sheets .

Pharmacological Potential: While the target compound lacks direct activity data, structurally related pyrrolidinones show antiarrhythmic and ion channel-modulating effects, suggesting possible avenues for exploration .

Biological Activity

1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one, with the CAS number 1261994-99-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antitumor activities, supported by research findings and case studies.

- Molecular Formula : C₁₁H₉BrF₃NO

- Molecular Weight : 308.09 g/mol

- Purity : ≥ 98%

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including those similar to this compound. For example, compounds exhibiting pyrrole structures have shown significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| This compound | TBD | 2 |

| Pyrrole Benzamide Derivative | 3.12 - 12.5 | 2 |

The minimum inhibitory concentration (MIC) values for these compounds suggest a promising avenue for developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .

Antitumor Activity

The compound's structural similarities to other known antitumor agents warrant investigation into its potential in cancer therapy. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231) demonstrated that certain pyrrole derivatives can significantly reduce cell viability.

| Treatment Concentration (μM) | Viability Reduction (%) |

|---|---|

| 10 | 55 |

In vivo studies further corroborated these findings, with daily treatment showing substantial tumor growth inhibition in xenograft models . The compound's mechanism may involve modulation of specific signaling pathways relevant to tumor progression.

Case Studies

- Study on Antibacterial Activity : A series of pyrrole derivatives were synthesized and evaluated for their antibacterial properties. The study found that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria .

- Antitumor Efficacy in Xenograft Models : Research focusing on the antitumor effects of pyrrole-based compounds indicated that specific modifications in the molecular structure could lead to increased potency against aggressive cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.